molecular formula C23H21N3O4S B2875352 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-38-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2875352
CAS No.: 898424-38-9
M. Wt: 435.5
InChI Key: BJFGBTWGFOXGGK-UHFFFAOYSA-N
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Description

This oxalamide derivative features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked to an ethylamine chain substituted with indoline and thiophene groups. Key structural attributes include:

  • Benzodioxole group: Known for metabolic stability and aromatic interactions in receptor binding .
  • Indolin-1-yl and thiophen-2-yl substituents: These heterocycles may enhance solubility and modulate activity at biological targets like kinases or GPCRs .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-22(23(28)25-16-7-8-19-20(12-16)30-14-29-19)24-13-18(21-6-3-11-31-21)26-10-9-15-4-1-2-5-17(15)26/h1-8,11-12,18H,9-10,13-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFGBTWGFOXGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction for C-C Bond Formation

Reacting indoline, thiophene-2-carbaldehyde, and ammonium chloride in ethanol under reflux forms 2-(indolin-1-yl)-2-(thiophen-2-yl)acetaldehyde via a three-component Mannich reaction.

Reductive Amination

The aldehyde intermediate is subjected to reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol, yielding 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine.

Key Data :

Intermediate Reagents/Conditions Yield Characterization
Aldehyde Indoline, thiophene-2-carbaldehyde, NH4Cl, EtOH, reflux, 12h 78% 13C NMR (DMSO-d6): δ 199.5 (C=O), 141.2 (thiophene C)
Ethylamine NaBH3CN, NH4OAc, MeOH, rt, 6h 65% LCMS (ESI+): m/z 259.1 [M+H]+

Oxalamide Bond Formation

The oxalamide core is assembled via a two-step coupling sequence:

Monoamide Formation

Benzo[d]dioxol-5-amine reacts with ethyl oxalyl chloride in dichloromethane (DCM) at 0°C, yielding ethyl N-(benzo[d]dioxol-5-yl)oxamate. Triethylamine (TEA) is employed as a base to scavenge HCl.

Hydrolysis and Second Coupling

The ethyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, generating N-(benzo[d]dioxol-5-yl)oxalic acid. This intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine in DCM, furnishing the target oxalamide.

Key Data :

Step Reagents/Conditions Yield Characterization
Monoamide Ethyl oxalyl chloride, TEA, DCM, 0°C, 2h 89% 1H NMR (CDCl3): δ 6.83 (s, 2H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH2CH3)
Hydrolysis LiOH, THF/H2O (3:1), rt, 4h 95% FT-IR: 1710 cm⁻¹ (C=O acid)
Final Coupling EDC, DCM, rt, 12h 73% HPLC Purity: 98.2% (254 nm)

Purification and Structural Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). Structural confirmation employs:

  • 1H/13C NMR : Resonances for benzo[d]dioxole (δ 5.98, O-CH2-O), thiophene (δ 7.21–7.45), and indoline (δ 3.25–3.40, N-CH2).
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C24H25N3O3S [M+H]+: 436.1564; Found: 436.1568.

Challenges and Process Optimization

  • Diastereomer Formation : The ethylamine fragment’s chiral center may yield diastereomers during coupling. Chiral HPLC or fractional crystallization is required for enantiopure product.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve oxalyl chloride reactivity but necessitate rigorous drying to prevent hydrolysis.
  • Coupling Efficiency : EDC/HOBt (hydroxybenzotriazole) systems enhance amide bond formation efficiency (yield increase from 65% to 82%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, this compound has shown potential in various assays and studies. Its interaction with biological macromolecules can be explored for drug discovery and development.

Medicine: Medically, this compound may have applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The indolin-1-yl and thiophen-2-yl groups may interact with cellular components, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Structural Differences : Replaces benzodioxole with a 2,4-dimethoxybenzyl group and substitutes indoline/thiophene with pyridine.
  • Functional Data: Acts as a potent umami flavor enhancer (EC₅₀ = 0.8 µM in hTAS1R1/hTAS1R3 assays) . No significant CYP enzyme inhibition (<50% at 10 µM) . Rapid hepatic metabolism without amide hydrolysis .
  • Key Advantage : High specificity for taste receptors; lower off-target effects compared to indole/thiophene-containing analogs .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)

  • Structural Differences : Substitutes benzodioxole with 2,3-dimethoxybenzyl and retains pyridine.
  • Less metabolically stable than S336 due to altered methoxy positioning .

GMC Series (GMC-1 to GMC-5)

  • Structural Differences : Replace benzodioxole/indoline/thiophene with halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) and isoindoline-1,3-dione cores .
  • Functional Data :
    • Demonstrated moderate to strong antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli) .
    • Lower solubility than the target compound due to halogen substituents .

Metabolic Stability

  • Target Compound : Predicted to undergo hepatic metabolism via benzodioxole ring oxidation (based on N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide data) .
  • S336/S5456 : Rapid metabolism in rat hepatocytes without amide bond cleavage, suggesting similar stability for the target compound .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Benzo[d][1,3]dioxole moiety
  • Indoline unit
  • Thiophene group
  • Oxalamide functional group

The molecular formula is C24H23N3O4SC_{24}H_{23}N_{3}O_{4}S with a molecular weight of approximately 449.5 g/mol . This intricate design suggests a potential for diverse interactions within biological systems.

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) . The mechanisms identified include:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : This pathway is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Assessed through annexin V-FITC assays, indicating the compound's ability to trigger programmed cell death.
  • Cell Cycle Arrest : Analysis showed that treated cells exhibited significant alterations in their cell cycle progression.

The effectiveness was quantified using IC50 values, with some derivatives demonstrating lower values than standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

A detailed examination of related compounds highlights the biological activity of oxalamides. For instance:

Compound NameIC50 (µM)Cell LineReference
Doxorubicin7.46HepG2
Compound A2.38HepG2
Compound B4.52MCF7

These findings emphasize the potential of oxalamide derivatives as promising anticancer agents.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic roles. Interaction studies have shown that the compound can bind to key proteins involved in cancer progression, which may enhance its efficacy as an anticancer agent.

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